molecular formula C20H22ClNO4 B2739416 1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol CAS No. 694460-99-6

1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol

Cat. No.: B2739416
CAS No.: 694460-99-6
M. Wt: 375.85
InChI Key: WXHVFFOONPLLGV-UHFFFAOYSA-N
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Description

1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol is a complex organic compound that features a chlorophenyl group, a hydroxypropoxy group, and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-hydroxyphenylpropoxy, followed by the introduction of the morpholinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl){4-[2-hydroxy-3-(4-piperidinyl)propoxy]phenyl}methanone
  • (4-Chlorophenyl){4-[2-hydroxy-3-(4-pyrrolidinyl)propoxy]phenyl}methanone

Uniqueness

1-[4-(4-chlorobenzoyl)phenoxy]-3-(morpholin-4-yl)propan-2-ol is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the morpholinyl group plays a crucial role.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c21-17-5-1-15(2-6-17)20(24)16-3-7-19(8-4-16)26-14-18(23)13-22-9-11-25-12-10-22/h1-8,18,23H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHVFFOONPLLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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